L-proline n-decyl Amide
Description
Properties
Molecular Formula |
C15H30N2O |
|---|---|
Molecular Weight |
254.41 g/mol |
IUPAC Name |
(2S)-N-decylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C15H30N2O/c1-2-3-4-5-6-7-8-9-12-17-15(18)14-11-10-13-16-14/h14,16H,2-13H2,1H3,(H,17,18)/t14-/m0/s1 |
InChI Key |
MOQNEUINMKSZON-AWEZNQCLSA-N |
Isomeric SMILES |
CCCCCCCCCCNC(=O)[C@@H]1CCCN1 |
Canonical SMILES |
CCCCCCCCCCNC(=O)C1CCCN1 |
Origin of Product |
United States |
Preparation Methods
Acyl Chloride-Mediated Amidation
The reaction of L-proline’s carboxyl group with n-decyl amine via acyl chloride intermediates remains a cornerstone method. In a representative protocol, L-proline is dissolved in anhydrous acetone under inert conditions, followed by dropwise addition of thionyl chloride (SOCl₂) to generate the acyl chloride in situ. Subsequent addition of n-decyl amine and a base (e.g., K₂CO₃) facilitates nucleophilic attack, yielding the amide. Phase transfer catalysts like PEG-400 enhance reaction efficiency by improving interfacial contact between hydrophilic and hydrophobic phases.
Key Data:
| Parameter | Value/Range |
|---|---|
| Solvent | Anhydrous acetone |
| Temperature | 0–5°C (activation), 20–80°C (reaction) |
| Catalyst | PEG-400 (5 mol%) |
| Yield | 90–97% |
This method avoids hydrolysis of reactive intermediates through strict anhydrous conditions, critical for high-purity products.
Coupling Reagent-Assisted Synthesis
Carbodiimide-based reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely employed. Activation of L-proline’s carboxyl group with DCC forms an O-acylisourea intermediate, which reacts with n-decyl amine. Hydroxybenzotriazole (HOBt) is often added to suppress racemization.
Optimized Protocol:
-
Dissolve L-proline (1 eq) in DMF.
-
Add DCC (1.2 eq) and HOBt (1 eq) at 0°C.
-
Stir for 30 min, then add n-decyl amine (1.5 eq).
-
React at 25°C for 12 h.
Outcome:
Enzymatic and Catalytic Approaches
Carboxypeptidase Y-Mediated Amidation
The enzymatic amidation of C-terminal proline derivatives, as demonstrated in peptide synthesis, offers a stereoselective route. Carboxypeptidase Y catalyzes the transamidation of L-proline esters with n-decyl amine under alkaline conditions (pH 8.5–9.2).
Conditions:
| Factor | Optimal Range |
|---|---|
| pH | 8.4–9.2 |
| Temperature | 37–45°C |
| Ammonia Concentration | 2–4 M |
Advantages:
Limitations:
Solid-Phase Synthesis and Modern Techniques
Resin-Bound Proline Activation
Immobilizing L-proline on Wang resin via its carboxyl group enables iterative amidation. After activation with N-hydroxysuccinimide (NHS), n-decyl amine is introduced in DCM. Cleavage with trifluoroacetic acid (TFA) liberates the product.
Performance Metrics:
-
Yield: 78–84%
-
Purity: 95–97% (LC-MS)
Reaction Optimization and Scalability
Solvent Selection
Polar aprotic solvents (DMF, DMSO) enhance solubility of n-decyl amine, while ethereal solvents (THF) improve reaction kinetics. Phase transfer catalysts (e.g., tetrabutylammonium bromide) boost yields in biphasic systems.
Temperature and Catalysis
Elevated temperatures (60–80°C) accelerate amidation but risk decomposition. Pd/C or Ni catalysts enable microwave-assisted reactions, reducing time from hours to minutes.
Analytical Characterization
Spectroscopic Validation
-
IR Spectroscopy:
-
¹H NMR (CDCl₃):
Challenges and Industrial Considerations
Steric Hindrance
The bulky n-decyl chain impedes nucleophilic attack, necessitating excess amine (1.5–2 eq).
Purification
Chromatographic separation is often required to remove unreacted amine, increasing production costs.
Chemical Reactions Analysis
Types of Reactions
L-proline n-decyl Amide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: The decyl group can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can regenerate the amine form .
Scientific Research Applications
Catalysis
L-Proline n-decyl amide serves as a chiral ligand in asymmetric synthesis, particularly in aldol reactions. Its ability to facilitate enantioselective reactions makes it a valuable tool in organic chemistry. The presence of the decyl group enhances its solubility in organic solvents, thereby improving catalytic efficiency.
Biological Applications
Research indicates that derivatives of L-proline, including this compound, have potential as enzyme inhibitors and in protein engineering . Studies have shown that these compounds can interact with specific molecular targets, influencing enzyme activity and protein structure .
Additionally, ongoing investigations are exploring their use in drug delivery systems due to their favorable interaction with biological membranes. For example, proline-derived compounds have been studied for their skin permeation-enhancing properties, which could improve the efficacy of topical drug formulations .
Medicinal Chemistry
This compound is being researched for its potential as a drug intermediate and in therapeutic applications. Its derivatives have been linked to various pharmacological activities, including neuroprotective effects and potential uses in treating neurodegenerative diseases such as Alzheimer's and Parkinson's diseases . The compound's unique structure allows for modifications that can enhance its bioactivity and reduce toxicity.
Industrial Applications
In industry, this compound is utilized in the production of specialty chemicals and as a surfactant . Its amphiphilic nature makes it suitable for formulations requiring improved wetting and emulsification properties. The compound's stability under various conditions further supports its application in industrial processes.
Case Studies
- Enzyme Inhibition Studies : A study demonstrated that L-proline derivatives could inhibit specific enzymes involved in metabolic pathways, showcasing their potential as therapeutic agents against metabolic disorders .
- Catalytic Performance : Research highlighted the effectiveness of this compound as a chiral ligand in aldol reactions, achieving high enantioselectivity under mild conditions.
- Skin Permeation Enhancement : A series of experiments indicated that proline-derived compounds significantly improved the permeability of model drugs across skin barriers without causing toxicity, paving the way for new topical formulations .
Mechanism of Action
The mechanism of action of L-proline n-decyl Amide involves its interaction with specific molecular targets. In catalytic applications, it acts as a chiral ligand, facilitating the formation of enantioselective products. The decyl group enhances its solubility and stability, making it an effective catalyst in organic reactions .
Comparison with Similar Compounds
Amino Acid Side Chain Variations
Proline derivatives with different amino acid residues (e.g., L-valine, L-isoleucine) and alkylamides (e.g., propylamide, n-decyl amide) exhibit distinct solubility and aggregation behaviors. For instance:
Table 1: Structural and Physical Properties
Catalytic Performance in Aldol Reactions
Enantioselectivity and Yield
Proline amides and thioamides are widely studied in asymmetric aldol reactions. Key comparisons include:
- This compound : While specific data are lacking, analogous amides (e.g., N-sulfonylcarboxamides) achieve up to 98% ee in aldol reactions, surpassing L-proline (80% ee) .
- L-Prolinamide 3h: Derived from L-proline and a hydroxylamine, this catalyst achieves 93% ee for aromatic aldehydes and >99% ee for aliphatic substrates, attributed to dual H-bond donors (amide N-H and hydroxyl) .
- Thioamides : Replacing amide with thioamide reduces acidity, lowering catalytic activity but retaining moderate enantioselectivity .
Table 2: Catalytic Performance in Aldol Reactions
Anticancer Activity
Diamides combining L-proline with L-valine (e.g., compounds 60–63 ) show variable anticancer activity. Methylthiobenzylidene analogs (e.g., 60 ) retain activity comparable to parent compounds, while methylsulfinyl derivatives (e.g., 61 ) exhibit reduced efficacy . The n-decyl chain’s impact on membrane permeability or target binding remains unexplored but could enhance bioavailability.
Self-Assembly and Material Properties
- Amide vs. Ester Termini: Amide-terminated dithienosilole molecules exhibit stronger intermolecular H-bonding than esters, improving charge transport in organic electronics .
- Alkyl Chain Length : n-Decyl chains balance hydrophobicity and flexibility, whereas shorter chains (e.g., n-octyl) reduce steric hindrance, and longer chains (e.g., C18 in PRWG-(C18H37)) promote micelle formation in aqueous solutions .
Mechanistic Insights
- Hydrogen Bonding : Intramolecular H-bonds in anti-conformations stabilize proline amides in solution, as confirmed by 15N-NMR .
- Acidity Modulation : N-Sulfonylcarboxamides mimic carboxylic acid acidity, enabling proton transfer in catalysis . Thioamides, being less acidic, rely on alternative activation pathways .
- Lipopeptide Catalysis : The PRWG-(C18H37) lipopeptide uses a Houk–List-like mechanism with TFA as a proton shuttle, diverging from traditional proline-mediated pathways .
Q & A
Q. What are the key structural features of L-proline n-decyl amide that influence its catalytic activity in asymmetric aldol reactions?
The catalytic activity of this compound arises from its amide N-H group, which acts as a hydrogen bond donor to stabilize transition states in aldol reactions. The hydrophobic n-decyl chain enhances solubility in non-polar solvents and promotes substrate preorganization via van der Waals interactions. These structural elements synergistically improve enantioselectivity, as demonstrated in aldol reactions with aromatic aldehydes achieving >90% enantiomeric excess (ee) under optimized conditions .
Q. How can this compound be synthesized and characterized for use in organocatalysis?
Synthesis typically involves coupling L-proline with n-decylamine via carbodiimide-mediated amidation. Purification is achieved through column chromatography or recrystallization. Characterization methods include:
- NMR spectroscopy : To confirm amide bond formation and assess purity.
- FTIR : To identify N-H stretching (3200–3300 cm⁻¹) and amide I/II bands (1650–1550 cm⁻¹).
- Mass spectrometry (MS) : For molecular weight validation.
- X-ray crystallography (if crystalline): To resolve stereochemical configuration .
Q. What experimental protocols are recommended for evaluating the enantioselectivity of this compound in aldol reactions?
- Reaction setup : Use 10–20 mol% catalyst in neat acetone or toluene at −25°C to 25°C.
- Analysis : Employ chiral HPLC or GC with a β-cyclodextrin column to separate enantiomers.
- Quantification : Calculate ee using peak area ratios, calibrated with racemic and enantiopure standards.
- Control experiments : Compare results with uncatalyzed reactions and alternative prolinamide derivatives to isolate structural effects .
Advanced Research Questions
Q. What mechanistic insights explain the enantioselectivity of this compound in aldol reactions under varying conditions?
Enantioselectivity is governed by a dual mechanism:
- Houk–List pathway : The amide N-H donates a proton to the aldehyde carbonyl, forming an enamine intermediate.
- Counterion-assisted proton shuttle : Trifluoroacetate (TFA) or similar counterions act as proton relays, lowering activation barriers (e.g., computed ΔG‡ = 1.42 kcal/mol). Computational studies (DFT, DLNPO-CCSD) reveal that hydrogen bonding between the amide N-H and aldehyde oxygen stabilizes the Si-face attack, favoring the (R,R)-configured product. The n-decyl chain minimizes steric clashes in the transition state .
Q. How does the amide group in this compound contribute to chiral recognition in lanthanide complexes?
The amide N-H group is critical for disrupting racemic equilibria in lanthanide(III) complexes (e.g., [Ln(ADPA)₃]³⁻). It forms hydrogen bonds with carboxylate groups on the metal complex, inducing circularly polarized luminescence (CPL) signals. Substituting the amide with esters or acetylated derivatives reduces CPL intensity by 40–70%, confirming the necessity of the N-H moiety for chiral discrimination .
Q. What contradictions exist in enantioselectivity data for L-proline amide derivatives, and how can structural optimization resolve them?
- Contradiction : Longer aliphatic chains (e.g., n-decyl vs. n-octyl) enhance enantioselectivity in hydrophobic solvents but reduce activity in polar media.
- Resolution : Introduce terminal hydroxyl groups (e.g., α,β-hydroxyamine-derived prolinamides) to balance hydrophobicity and hydrogen-bonding capacity. For example, catalyst 3h achieves 93% ee for aromatic aldehydes and >99% ee for aliphatic substrates at −25°C .
Q. How do computational methods clarify the role of this compound in stabilizing protein-osmolyte interactions?
Molecular dynamics (MD) simulations and vapor pressure osmometry show that L-proline derivatives preferentially exclude water from amide oxygen and aliphatic hydrocarbon surfaces, stabilizing folded proteins (ΔGunfolding < 0). The n-decyl chain amplifies this exclusion effect, making the compound a potent osmolyte for in vivo protein stabilization .
Methodological Recommendations
- Data contradiction analysis : Use multivariate regression to correlate catalyst structure (e.g., chain length, substituent pKa) with reaction outcomes (ee%, yield).
- Advanced characterization : Apply sum-frequency generation (SFG) spectroscopy to probe interfacial hydrogen bonding in catalytic systems .
- Environmental modulation : Screen solvents with varying Kamlet–Taft parameters (polarity, H-bond acidity) to optimize reaction dynamics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
